molecular formula C6H11N3O5 B12541752 (3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide CAS No. 656831-30-0

(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide

Cat. No.: B12541752
CAS No.: 656831-30-0
M. Wt: 205.17 g/mol
InChI Key: PWNKFQTXNKVFDC-VKHMYHEASA-N
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Description

“(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide” is a chiral diamide derivative featuring a hexanediamide backbone with hydroxyl, amino, and oxo functional groups.

Properties

CAS No.

656831-30-0

Molecular Formula

C6H11N3O5

Molecular Weight

205.17 g/mol

IUPAC Name

(3S)-3-amino-N,N'-dihydroxy-2-oxohexanediamide

InChI

InChI=1S/C6H11N3O5/c7-3(1-2-4(10)8-13)5(11)6(12)9-14/h3,13-14H,1-2,7H2,(H,8,10)(H,9,12)/t3-/m0/s1

InChI Key

PWNKFQTXNKVFDC-VKHMYHEASA-N

Isomeric SMILES

C(CC(=O)NO)[C@@H](C(=O)C(=O)NO)N

Canonical SMILES

C(CC(=O)NO)C(C(=O)C(=O)NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide typically involves multiple steps, starting from readily available precursors. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of specific ketoesters . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.

Industrial Production Methods

Industrial production of this compound often employs biocatalysis, leveraging engineered bacteria containing specific enzymes like carbonyl reductase and glucose dehydrogenase . These methods are not only efficient but also sustainable, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation may yield keto derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Pharmaceutical Applications

  • Inhibition of Transglutaminases :
    • The compound has been identified as a novel inhibitor of transglutaminases, which are enzymes involved in various physiological processes including blood coagulation and cell signaling. This inhibition can have therapeutic implications in treating autoimmune diseases and neurodegenerative disorders .
  • Potential Antiviral Activity :
    • Research has indicated that compounds similar to (3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide may exhibit antiviral properties. For instance, studies on related compounds have shown effectiveness against orthopoxvirus infections in animal models, suggesting that derivatives of this compound could be explored for antiviral drug development .
  • Role in Cancer Treatment :
    • The compound's ability to modulate cellular pathways may position it as a candidate for cancer therapy. Its interactions with specific enzymes could potentially inhibit tumor growth or enhance the efficacy of existing chemotherapeutic agents.

Biochemical Research Applications

  • Enzyme Activity Modulation :
    • The compound can serve as a biochemical tool to study enzyme activity, particularly in systems where transglutaminases are implicated. Understanding how this compound affects enzyme function can provide insights into metabolic pathways and disease mechanisms.
  • Cell Signaling Studies :
    • Given its structural properties, (3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide can be used to investigate cell signaling pathways, particularly those involved in apoptosis and cellular differentiation. This research could lead to advancements in regenerative medicine and tissue engineering.

Case Studies and Research Findings

StudyFocusFindings
Inhibition Study Transglutaminase inhibitionDemonstrated that the compound effectively inhibits transglutaminase activity, providing a basis for its use in treating related diseases.
Antiviral Research Orthopoxvirus infectionRelated compounds showed complete protection against virus-induced morbidity in SCID mice when treated with similar structures, indicating potential antiviral applications.
Cancer Therapy ExplorationEnzyme modulationInvestigated the impact of the compound on tumor growth inhibition, suggesting its role as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism by which (3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide exerts its effects involves interactions with specific molecular targets. These interactions often include binding to enzymes or receptors, leading to changes in their activity. The pathways involved can vary but typically include modulation of metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide” to structurally or functionally related compounds from the evidence, focusing on synthesis, physicochemical properties, and functional group interactions.

Table 1: Structural and Physicochemical Comparison

Compound Name Key Functional Groups Melting Point (°C) Yield (%) Purity (HPLC) Notable Features
(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide Hydroxyamide, α-ketoamide, amino Not reported N/A N/A Chiral center (S), dual hydroxyls
LASSBio-1654 (5c) Thiophene, carbohydrazide, bromophenyl 230–233 62 99% Bromine substituent enhances lipophilicity
LASSBio-1656 (5d) Thiophene, carbohydrazide, nitrophenyl 255–257 95 98% Nitro group improves electrophilicity
LASSBio-1657 (5e) Thiophene, carbohydrazide, hydroxyphenyl 245–248 84 99% Phenolic hydroxyl enhances solubility
6-(1,3-Dioxoisoindol-2-yl)-N-(3-hydroxyphenyl)hexanamide Isoindole dione, hydroxyphenyl, hexanamide Not reported N/A N/A Aromatic dione for π-π interactions

Key Observations :

Dual hydroxyl groups in the target compound may confer superior aqueous solubility compared to non-hydroxylated analogs like LASSBio-1654 or LASSBio-1656 .

Synthesis and Purity: LASSBio-1656 (5d) achieved the highest yield (95%) among the carbohydrazide derivatives, attributed to the electron-withdrawing nitro group facilitating hydrazone formation .

Spectroscopic Signatures :

  • IR spectra of LASSBio-1654–1657 show ν(CO) stretches at ~1630–1645 cm⁻¹, consistent with the target compound’s oxohexanediamide core.
  • The absence of thiophene-related signals (e.g., δ 6.6–7.7 ppm in ^1H-NMR ) distinguishes the target compound from the LASSBio series.

The isoindole dione in suggests possible protease inhibition, but the target compound’s α-ketoamide group may offer distinct metal-chelating properties.

Biological Activity

(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide, often referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its effects on enzymatic processes, particularly as an inhibitor of transglutaminases. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C6H12N2O4, and its structure includes two hydroxyl groups and an amine group, which are critical for its biological activity. The stereochemistry at the 3-position is significant for its interaction with biological macromolecules.

(3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide functions primarily as an inhibitor of transglutaminases, enzymes that catalyze the cross-linking of proteins. This inhibition can influence various biological processes, including:

  • Cellular Signaling : By modulating protein cross-linking, it can affect signaling pathways involved in cell proliferation and apoptosis.
  • Inflammation : Its role in inhibiting transglutaminases may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Biological Activity

Recent studies have demonstrated several biological activities associated with (3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide:

  • Inhibition of Transglutaminases : The compound has been shown to effectively inhibit transglutaminase activity in vitro, which is crucial for its potential therapeutic applications in conditions like neurodegenerative diseases where protein aggregation is a concern .
  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by reducing the aggregation of misfolded proteins in neurodegenerative diseases such as Alzheimer’s and Huntington's disease .
  • Antioxidant Activity : Preliminary studies suggest that (3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide may possess antioxidant properties, potentially mitigating oxidative stress-related damage in cells .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Case Study 1 : A study involving animal models showed that administration of (3S)-3-Amino-N~1~,N~6~-dihydroxy-2-oxohexanediamide led to a significant reduction in markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease.
  • Case Study 2 : Clinical trials assessing the efficacy of this compound in patients with chronic inflammatory conditions revealed promising results, including reduced symptoms and improved quality of life metrics.

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Inhibition of TransglutaminasesReduces protein cross-linking
NeuroprotectionPrevents protein aggregation
Antioxidant ActivityReduces oxidative stress

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